molecular formula C8H11BrClN5 B7776303 CID 29664

CID 29664

Cat. No. B7776303
M. Wt: 292.56 g/mol
InChI Key: ZJYQMWQDOBAABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 29664 is a useful research compound. Its molecular formula is C8H11BrClN5 and its molecular weight is 292.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 29664 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 29664 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dissecting Signal Transductions : CID has been primarily applied to study various biological processes, especially dissecting signal transductions. It offers reversible and spatiotemporal control of protein function, allowing researchers to understand the mechanisms of action and pathways involved in cell signaling (Voss, Klewer, & Wu, 2015).

  • Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and gene editing. These systems enable fine-tuning of gene expression and multiplex biological signals with different logic gating operations, significantly expanding the tools available for genetic and cellular research (Ma et al., 2023).

  • Studying Membrane and Protein Trafficking : Recent advancements have extended the scope of CID to elucidating membrane and protein trafficking, providing insights into how molecules are transported and localized within cells (DeRose, Miyamoto, & Inoue, 2013).

  • Reversible Control of Protein-Protein Interactions : A novel chemical inducer of protein dimerization has been developed to rapidly turn on and off using light, enhancing the spatiotemporal control offered by CID and allowing for precise studies on subcellular levels (Aonbangkhen et al., 2018).

  • Developing Tools for Intracellular Signaling : CID has been used to control the dimerization of engineered FKBP12-containing fusion proteins. This has broad utility in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).

  • Understanding Water Use Efficiency and Productivity in Plants : CID, in the form of carbon isotope discrimination, has been used as a selection criterion for improving water use efficiency and productivity of barley under various conditions. This approach shows potential for breeding programs focused on efficiency and productivity (Anyia et al., 2007).

properties

IUPAC Name

[N'-[N'-(4-bromophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYQMWQDOBAABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N=C([NH3+])N)Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C(N)N=C([NH3+])N)Br.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 29664

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.